XLogP3‑AA Lipophilicity: Target Compound (C3‑Isomer) vs. N1‑Isomer
The target compound exhibits a computed XLogP3‑AA lipophilicity value of 0.8, markedly lower than the N1‑regioisomer Boc‑3‑(1‑pyrazolyl)‑L‑alanine, which has a predicted LogP of 1.2519 [1][2]. This difference of approximately 0.45 log units indicates that the C3‑linked pyrazole confers greater polarity and hydrogen‑bonding capacity, a factor that directly influences solubility, membrane permeability, and chromatographic retention in purification workflows [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Boc‑3‑(1‑pyrazolyl)‑L‑alanine (CAS 21012‑18‑0) – LogP = 1.2519 |
| Quantified Difference | ΔLogP ≈ 0.45 units (target is less lipophilic) |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem) vs. Molbase prediction |
Why This Matters
This 0.45 log unit lower lipophilicity means the target compound will exhibit different aqueous solubility and reversed‑phase HPLC retention, affecting both synthetic handling and pharmacokinetic properties of derived peptides.
- [1] PubChem Compound Summary for CID 15018196, XLogP3‑AA value 0.8. National Center for Biotechnology Information (2025). View Source
- [2] Molbase entry for N‑Boc‑3‑(1‑pyrazolyl)‑L‑alanine (CAS 21012‑18‑0), LogP 1.2519. View Source
